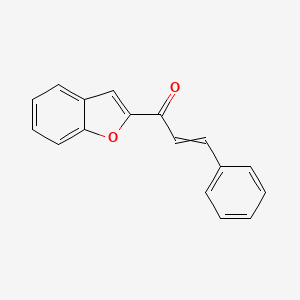
1-(1-Benzofuran-2-yl)-3-phenylprop-2-en-1-one
Cat. No. B8574130
M. Wt: 248.27 g/mol
InChI Key: WDZFYPFTSPWFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05747508
Procedure details


8 g of 2-acetyl benzo[b]furan and 6 g of benzaldehyde are heated to boiling in 50 ml of methanol in the presence of 3 of concentrated hydrochloric acid. The batch is cooled after 10 h, and the precipitated yellow mass of crystals is filtered off by suction and rewashed with a small quantity of cold methanol.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[CH:5]=1)(=[O:3])[CH3:2].[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>CO>[O:8]1[C:4]([C:1](=[O:3])[CH:2]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]1=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC2=C(O1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The batch is cooled after 10 h
|
|
Duration
|
10 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated yellow mass of crystals is filtered off by suction
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C2=C(C=C1C(C=CC1=CC=CC=C1)=O)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
